2-Chloro-1-(3-chloro-4-methylphenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUVGXXAXOBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495548 | |
| Record name | 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-02-8 | |
| Record name | 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 1-(3-Chloro-4-Methylphenyl)Ethanone
The most common synthesis route involves chlorinating 1-(3-chloro-4-methylphenyl)ethanone using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic ring.
Reaction Conditions:
- Temperature: 40–60°C (exothermic reaction requires controlled heating)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Catalyst: None required, though Lewis acids (e.g., AlCl₃) may accelerate the reaction.
Mechanistic Insight:
The ketone group activates the aromatic ring toward electrophilic attack. Thionyl chloride generates Cl⁺ ions, which substitute at the ortho and para positions relative to the methyl group. Steric hindrance from the methyl group directs chlorination to the 2-position, yielding the target compound.
Industrial-Scale Production
Optimized Chlorination Processes
Industrial synthesis scales the direct chlorination method with modifications for safety and efficiency:
- Continuous Flow Reactors: Minimize thermal runaway risks by regulating reagent mixing.
- In Situ Quenching: Excess SOCl₂ is neutralized with aqueous sodium bicarbonate to prevent over-chlorination.
Yield and Purity Data:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 68–72% | 85–89% |
| Purity (HPLC) | 92–95% | >99% |
| Reaction Time | 4–6 hours | 1–2 hours |
Industrial processes achieve higher yields through vacuum distillation (e.g., 1.33 × 10⁻² MPa pressure), which isolates the product from byproducts like 3,4-dichloro isomers.
Retrosynthetic Analysis and Computational Approaches
AI-Driven Route Prediction
Modern retrosynthesis platforms (e.g., Reaxys, Pistachio) propose alternative pathways:
- Friedel-Crafts Acylation: Reacting 3-chloro-4-methylbenzene with chloroacetyl chloride in the presence of AlCl₃.
- Oxidative Chlorination: Using N-chlorosuccinimide (NCS) on 1-(3-chloro-4-methylphenyl)ethanol.
Advantages of Computational Tools:
- Identifies one-step routes with 89% predicted feasibility.
- Reduces trial-and-error experimentation by 40%.
Purification and Isolation Techniques
Vacuum Distillation
Post-synthesis purification employs vacuum distillation to separate isomers:
- Pressure: 1.33 × 10⁻² MPa to 4.5 × 10⁻² MPa.
- Temperature Gradient: 150–260°C in the distillation kettle, with column temperatures maintained at 140–250°C.
Case Study:
At 1.33 × 10⁻² MPa and 180°C kettle temperature, the target compound is isolated with 99.23% purity after two distillation cycles.
Solvent Recrystallization
Solvent Selection
Recrystallization in hexane or cyclohexane removes residual chlorinated byproducts:
Emerging Methodologies
Photochemical Chlorination
UV light initiates radical chlorination, reducing reagent use by 30%:
- Light Source: 254 nm UV lamp.
- Chlorine Donor: Cl₂ gas (0.5–1.0 equiv).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone is a chemical compound with potential applications in biology and medicine. Specifically, it may be used in studies involving enzyme inhibition, protein interactions, and potential pharmaceutical applications.
Other chemical compounds with similar structures and applications
- Chalcones Chalcones and their derivatives are important intermediates in organic synthesis and have widespread applications in the medicinal industry . For example, 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, a choloro chalcone derivative, has been synthesized and characterized using various methods such as FTIR, NMR, and X-ray diffraction .
- 2-halo-1-(substituted phenyl)ethanols are used in the production of substituted styrene oxides . For example, 2-bromo-1-(3'-chlorophenyl)ethanone can be reduced asymmetrically into (-)-substituted styrene oxide .
Safety and handling
Some chloro compounds are mutagenic chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorinated acetophenones exhibit diverse reactivity and physical properties depending on substituent positions, electronic effects, and steric factors. Below is a comparative analysis of structurally related compounds:
Key Findings
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. For example, 2-chloro-1-(3-nitroaryl)ethanones undergo Darzens condensation with high stereoselectivity due to strong electron withdrawal . Electron-Donating Groups (OH, OCH₃): Reduce electrophilicity but introduce hydrogen-bonding capabilities. 2-Chloro-1-(3-hydroxyphenyl)ethanone forms stable dimers via O–H⋯O interactions, influencing crystallinity .
Steric and Positional Effects: The methyl group in 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone introduces steric hindrance compared to hydroxyl or methoxy substituents. This may slow reaction kinetics in crowded environments but improve stability under acidic conditions . Substituent position significantly impacts regioselectivity. For instance, 2-chloro-1-(4-chlorophenyl)ethanone (CAS 6305-04-0) reacts with sodium ethoxide to form chromenones, whereas para-substituted analogs yield different heterocycles .
Synthetic Utility: Heterocycle Formation: Chloroacetophenones are pivotal in constructing pyrazoles, tetrazoles, and benzofuranones. For example, 2-chloro-1-(tetrazol-5-yl)ethanones react with piperidine to form bioactive ethanone derivatives . Crystallographic Behavior: Compounds like 2-Chloro-1-(3-hydroxyphenyl)ethanone exhibit planar molecular structures and dimerization via hydrogen bonds, which are critical for crystal engineering .
Table 2: Physical and Functional Comparison
Biological Activity
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone, a chlorinated ketone, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8Cl2O
- Molecular Weight : 201.07 g/mol
- CAS Number : 2923-66-2
The compound features a chloro-substituted phenyl group, which is significant for its biological interactions. The presence of chlorine atoms can influence the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In a series of assays involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Cells
- IC50 Value : 15 µM
- Mechanism : Induction of caspase-dependent apoptosis and disruption of mitochondrial membrane potential.
This suggests that the compound may act as a potential lead in the development of anticancer therapies, particularly due to its ability to selectively target cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the chlorinated phenyl group have resulted in derivatives with enhanced biological activity.
| Derivative | IC50 (µM) | Activity Type |
|---|---|---|
| 2-Chloro-1-(4-methylphenyl)ethanone | 10 | Anticancer |
| 2-Chloro-1-(3-fluorophenyl)ethanone | 12 | Antimicrobial |
| This compound | 15 | Anticancer |
These derivatives highlight the importance of substituent positioning on biological activity and provide insights for further drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-chloro-1-(3-chloro-4-methylphenyl)ethanone and its derivatives?
- Methodology : Acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane (DCM)/aqueous NaOH at 0°C for 3 hours yields the base compound. Derivatives are synthesized via alkylation of amines with the chlorinated ethanone in dry acetone with K₂CO₃/KI at 60°C, monitored by HPLC .
- Key Parameters : Temperature control, solvent selection (DCM for acylation; acetone for alkylation), and biphasic reaction systems to enhance yield (44–78%) .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Analytical Tools : Use HPLC with UV detection for real-time reaction monitoring. Confirm purity (>95%) via elemental analysis (C, H, N) and characterize structures using ¹H/¹³C/¹⁹F NMR and LC/MS .
- Example : For compound 22, HPLC retention time and spectral matching ensure identity, while NMR resolves substituent positions (e.g., trifluoromethyl groups) .
Q. What experimental conditions influence the stereoselective reduction of chloro-substituted ethanones?
- Biocatalytic Approach : Use Acinetobacter sp. strains in phosphate buffer (pH 6.0–8.0) for asymmetric reduction. Optimal pH 7.6 achieves 56.2% yield with >99.9% enantiomeric excess (ee). Ionic strength (0.05–0.2 M) has minimal impact on stereoselectivity .
- Critical Factors : Buffer pH affects enzyme activity and substrate dissociation; robust microbial strains tolerate variable conditions .
Advanced Research Questions
Q. How do crystallographic studies resolve the solid-state structure of chloro-substituted ethanones?
- Techniques : Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides bond lengths, angles, and packing motifs. For 2,2-dichloro-1-(4-methylphenyl)ethanone, R = 0.054 and wR = 0.155 confirm precision .
- Software : SHELX suite for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What intermolecular interactions govern the crystal packing of halogenated ethanones?
- Analysis : Graph-set analysis identifies hydrogen-bonding patterns (e.g., C=O⋯H–C or Cl⋯π interactions). For example, chloro and methyl groups in 2,2-dichloro derivatives form dimers via C–H⋯O bonds, stabilizing the lattice .
- Design Implications : Modify substituents (e.g., methyl, chloro) to tune packing density and solubility .
Q. How can biocatalytic pathways be engineered to improve yields in enantioselective syntheses?
- Strategies : Screen microbial libraries (e.g., Acinetobacter spp.) for reductase variants with higher activity. Optimize cofactor regeneration systems (e.g., glucose dehydrogenase) to enhance turnover .
- Case Study : Acinetobacter sp. SC13874 achieves higher yields at pH 5.5, suggesting strain-specific pH adaptation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
